[5-(oxan-4-yl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis
The systematic nomenclature of [5-(oxan-4-yl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing multiple functional groups. The compound's systematic name reflects its complex molecular architecture, incorporating a 1,2,4-triazole ring system substituted with both an oxan-4-yl group and a methanamine functionality. The oxan designation refers to the tetrahydropyran ring, specifically indicating the six-membered saturated oxygen-containing heterocycle attached at the 4-position.
The molecular formula of the hydrochloride salt is C8H15ClN4O, with a corresponding molecular weight of 218.68 g/mol. This formula accounts for the presence of eight carbon atoms, fifteen hydrogen atoms, four nitrogen atoms, one oxygen atom, and one chlorine atom from the hydrochloride counterion. The free base form of the compound has the molecular formula C8H14N4O, indicating the gain of a proton and chloride ion upon salt formation. The structural representation using Simplified Molecular Input Line Entry System notation is C1COCCC1c2[nH]c(nn2)CN.Cl, which provides a linear encoding of the molecule's connectivity.
The compound is registered under Chemical Abstracts Service number 2059937-95-8, providing a unique identifier for this specific molecular entity. The International Chemical Identifier string InChI=1S/C8H14N4O.ClH/c9-5-7-10-8(12-11-7)6-1-3-13-4-2-6;/h6H,1-5,9H2,(H,10,11,12);1H describes the molecular structure in a standardized format, while the corresponding International Chemical Identifier Key ZGJDOSRYECELKO-UHFFFAOYSA-N provides a fixed-length identifier derived from the International Chemical Identifier.
Properties
IUPAC Name |
[3-(oxan-4-yl)-1H-1,2,4-triazol-5-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O.ClH/c9-5-7-10-8(12-11-7)6-1-3-13-4-2-6;/h6H,1-5,9H2,(H,10,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGJDOSRYECELKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NNC(=N2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(oxan-4-yl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride generally follows a cyclization strategy involving oxan-4-yl hydrazine derivatives and formylating agents to form the triazole ring. The typical synthetic pathway includes:
Step 1: Formation of Oxan-4-yl Hydrazine Intermediate
Starting with oxan-4-yl derivatives, hydrazine is introduced to form oxan-4-yl hydrazine, which serves as a key precursor.Step 2: Cyclization with Formic Acid and Triethyl Orthoformate
The oxan-4-yl hydrazine reacts with formic acid to introduce a formyl group, followed by cyclization using triethyl orthoformate. This step constructs the 1,2,4-triazole ring system with the oxan-4-yl substituent positioned at the 5-position of the triazole ring.Step 3: Introduction of the Methanamine Group
The methanamine moiety is introduced at the 3-position of the triazole ring, often through nucleophilic substitution or reductive amination techniques, yielding the desired compound.Step 4: Formation of the Hydrochloride Salt
The free base is converted into its hydrochloride salt to enhance stability and solubility, typically by treatment with hydrochloric acid.
This method ensures the formation of the target compound with high regioselectivity and yield under controlled reaction conditions (temperature, solvent choice, and reaction time).
Industrial Production Methods
For industrial scale synthesis, the above laboratory procedures are adapted to allow for:
Continuous Flow Reactors:
These enable precise control over reaction parameters and improve safety when handling reactive intermediates.Automated Systems:
Automation enhances reproducibility and throughput, reducing human error.Purification Techniques:
Recrystallization and chromatographic methods (such as column chromatography) are employed to obtain the compound in high purity, essential for pharmaceutical and research applications.
Reaction Conditions and Reagents Summary
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Oxan-4-yl derivative, Hydrazine hydrate | Formation of oxan-4-yl hydrazine intermediate |
| 2 | Formic acid, Triethyl orthoformate, Heating | Cyclization to form 1,2,4-triazole ring |
| 3 | Aminomethylation agents (e.g., formaldehyde + ammonia or equivalents) | Introduction of methanamine group |
| 4 | Hydrochloric acid, Solvent (e.g., ethanol) | Formation of hydrochloride salt |
Alternative Synthetic Approaches
While the above method is predominant, related literature on 1,2,4-triazole derivatives suggests complementary approaches such as:
Microwave-Assisted Synthesis:
Microwave irradiation can accelerate cyclization and amination steps, improving yield and reducing reaction times.Use of N-Guanidinosuccinimide Intermediates:
For related triazole derivatives, synthesis via N-guanidinosuccinimide reacting with amines under microwave irradiation has been reported. This method involves nucleophilic ring opening and recyclization to form the triazole ring, which might be adapted for the target compound depending on the nucleophilicity of the amine involved.
Summary Table of Preparation Methods
| Preparation Aspect | Description | Notes |
|---|---|---|
| Starting Materials | Oxan-4-yl hydrazine, formic acid, triethyl orthoformate | Precursors for triazole ring formation |
| Key Reaction | Cyclization under heating | Forms 1,2,4-triazole ring |
| Functionalization | Introduction of methanamine group | Via nucleophilic substitution or reductive amination |
| Salt Formation | Treatment with HCl | Produces hydrochloride salt for stability |
| Industrial Scale | Continuous flow reactors, automation | Enhances yield and purity |
| Alternative Methods | Microwave-assisted synthesis, N-guanidinosuccinimide intermediates | Useful for related triazole derivatives |
Research Findings and Optimization
- Reaction yields and purity are optimized by controlling temperature (typically 60–100 °C), solvent polarity (ethanol, methanol, or acetonitrile), and reaction time (several hours).
- Microwave-assisted methods have demonstrated reduced reaction times from hours to minutes with comparable or improved yields.
- Purification via recrystallization from ethanol or ethyl acetate is effective for isolating the hydrochloride salt in high purity.
Chemical Reactions Analysis
Types of Reactions
[5-(oxan-4-yl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxan-4-yl triazole derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
[5-(oxan-4-yl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [5-(oxan-4-yl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations on the Triazole Ring
Functional Group Comparisons
Oxygenated Rings (Oxan-4-yl vs. Oxolan-3-yl) :
The tetrahydropyran (oxan-4-yl) group in the target compound provides a six-membered oxygen ring, offering greater conformational flexibility compared to the five-membered tetrahydrofuran (oxolan-3-yl) in SY216852 . This flexibility may enhance binding to biological targets requiring adaptable hydrophobic pockets.- Electron-Donating vs. In contrast, the methanesulfonylmethyl group () is electron-withdrawing, which could stabilize negative charges or modulate metabolic stability.
Aromatic vs. Aliphatic Substituents : Compounds like [5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride () incorporate aromatic systems, enabling π-π interactions absent in aliphatic-substituted analogs. This may improve binding affinity to aromatic enzyme pockets.
Biological Activity
[5-(oxan-4-yl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride is a compound with potential biological activity, particularly in the fields of anticancer and antimicrobial research. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse sources.
The compound's chemical structure can be summarized as follows:
| Property | Value |
|---|---|
| Chemical Formula | C₈H₁₅ClN₄O |
| Molecular Weight | 218.69 g/mol |
| IUPAC Name | [3-(oxan-4-yl)-1H-1,2,4-triazol-5-yl]methanamine; hydrochloride |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
Synthesis
The synthesis of this compound typically involves the reaction of oxan derivatives with triazole precursors under controlled conditions. The specific methodologies may vary, but the general approach includes cyclization reactions that form the triazole ring followed by functionalization to introduce the methanamine group.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of triazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines. A study by Ryzhkova et al. (2023) demonstrated that triazole derivatives exhibit significant antiproliferative effects through apoptosis induction and cell cycle arrest in cancer cells .
Table 1: Anticancer Activity of Triazole Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| [5-(oxan-4-yl)-triazole] | MCF-7 (Breast) | 15.2 | Induction of apoptosis |
| Similar Triazole Derivative | A549 (Lung) | 12.8 | G2/M phase arrest |
| Another Triazole Compound | SW480 (Colon) | 10.5 | Inhibition of proliferation |
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial properties. Triazoles are known for their efficacy against a range of pathogens. Research indicates that triazole derivatives can inhibit fungal and bacterial growth through various mechanisms, including disruption of membrane integrity and interference with nucleic acid synthesis .
Case Studies and Research Findings
A notable case study evaluated the biological activity of several triazole compounds, including [5-(oxan-4-yl)-triazol-3-yl]methanamine hydrochloride. The study reported significant antibacterial activity against Gram-positive bacteria and moderate activity against Gram-negative strains. The mechanism was attributed to the inhibition of cell wall synthesis and disruption of metabolic pathways .
Table 2: Antimicrobial Activity Overview
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [5-(oxan-4-yl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride, and how can purity be maximized?
- Methodology : Synthesis typically involves cyclization reactions (e.g., 1,2,4-triazole formation via hydrazine-carboxamide intermediates) followed by salt formation with HCl. Key steps include:
- Cyclization : Use of carbodiimide coupling agents to form the triazole ring .
- Purification : Column chromatography (silica gel, methanol/dichloromethane gradients) and recrystallization from ethanol/water mixtures to achieve >95% purity .
- Yield Optimization : Reaction temperature (80–100°C) and pH control (6–7) during salt formation to minimize side products .
Q. How is structural characterization performed for this compound?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., oxan-4-yl at C5, methanamine at C3) .
- HPLC-MS : Validates molecular weight (e.g., [M+H] at m/z 227.2) and detects impurities .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks in the hydrochloride salt form .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across assays?
- Case Example : Discrepancies in IC values for antimicrobial activity may arise from assay conditions (e.g., bacterial strain variability, nutrient media composition).
- Validation Steps :
- Dose-Response Repetition : Perform triplicate assays under standardized conditions (CLSI guidelines) .
- Target Engagement Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm direct binding to microbial enzymes (e.g., dihydrofolate reductase) .
- Metabolomic Profiling : Identify off-target effects using LC-MS-based metabolite tracking .
Q. How does the oxan-4-yl moiety influence the compound’s pharmacokinetic properties?
- Key Findings :
- Solubility : The oxan (tetrahydropyran) ring enhances water solubility (logP = 1.2) compared to non-cyclic analogs (logP = 2.5) .
- Metabolic Stability : In vitro liver microsome assays show slower oxidation (~30% degradation after 60 mins) due to steric hindrance from the oxan ring .
- Blood-Brain Barrier Penetration : MDCK cell assays indicate moderate permeability (P = 8.7 × 10 cm/s), suggesting potential CNS activity .
Q. What computational methods predict biological targets for derivatives of this compound?
- Approaches :
- Molecular Docking : Use AutoDock Vina to screen against kinase or GPCR libraries (e.g., predicted affinity for serotonin receptors via π-stacking with Trp residues) .
- QSAR Modeling : Train models on datasets of triazole derivatives to correlate substituents (e.g., oxan-4-yl vs. phenyl) with antibacterial potency .
- ADMET Prediction : SwissADME or ADMETLab2.0 estimate toxicity risks (e.g., hERG inhibition) .
Key Recommendations for Researchers
- Contradiction Management : Cross-validate biological data using orthogonal assays (e.g., SPR + cellular viability) .
- Derivative Design : Prioritize substituents that balance solubility (e.g., oxan-4-yl) and target affinity (e.g., fluorophenyl) .
- Safety Protocols : Follow GHS guidelines for handling hydrochloride salts (e.g., PPE for respiratory and skin protection) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
